molecular formula C8H8FNO2S B2653074 2,3-dihydro-1H-indole-6-sulfonyl fluoride CAS No. 2164490-93-9

2,3-dihydro-1H-indole-6-sulfonyl fluoride

Cat. No.: B2653074
CAS No.: 2164490-93-9
M. Wt: 201.22
InChI Key: YIIBDJZFCFVSKN-UHFFFAOYSA-N
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Description

Contextualization within Indoline (B122111) Chemistry and its Research Significance

The indoline nucleus, a reduced form of indole (B1671886), is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged" chemical scaffold.

Overview of 2,3-Dihydro-1H-indole (Indoline) as a Privileged Chemical Scaffold

2,3-Dihydro-1H-indole, commonly known as indoline, is a bicyclic heterocyclic organic compound. Its structure, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a common motif in numerous natural products and synthetic molecules with a wide spectrum of biological activities. The "privileged" status of the indoline scaffold stems from its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets with high affinity and selectivity. This versatility is attributed to its rigid, three-dimensional structure and the presence of a hydrogen bond donor/acceptor in the form of the secondary amine.

Historical Development and Evolution of Indoline Derivatives in Academic Investigations

The exploration of indoline chemistry dates back to the early days of organic chemistry, with initial studies focusing on its synthesis and basic reactivity. Over the decades, the field has evolved significantly, driven by the discovery of naturally occurring indoline alkaloids with potent pharmacological properties. This has spurred the development of novel synthetic methodologies for the construction and functionalization of the indoline core. In recent years, research has increasingly focused on the application of indoline derivatives in drug discovery, with a particular emphasis on their use as anticancer, antimicrobial, and antiviral agents. The development of modern catalytic methods has further expanded the synthetic toolbox, allowing for the precise and efficient modification of the indoline scaffold to generate libraries of diverse compounds for biological screening.

Role of the Indoline Core in Modular Chemical Construction

The indoline core serves as an excellent platform for modular chemical construction, a strategy that involves the assembly of complex molecules from simpler, pre-functionalized building blocks. The ability to selectively functionalize different positions of the indoline ring allows for the systematic variation of substituents, enabling the fine-tuning of a molecule's properties. This modular approach is particularly valuable in drug discovery, where it facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The rigid nature of the indoline scaffold helps to pre-organize the appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a given biological target.

Elucidation of Sulfonyl Fluoride (B91410) Functionality and its Academic Relevance

The sulfonyl fluoride group has emerged as a powerful tool in chemical biology and drug discovery due to its unique reactivity and stability. Its ability to act as a latent electrophile has made it a "warhead" of choice for the design of covalent inhibitors.

Introduction to Sulfonyl Fluorides as Key Electrophilic Warheads

Sulfonyl fluorides (R-SO₂F) are a class of organic compounds characterized by their relative inertness in aqueous media, yet potent and selective reactivity towards certain nucleophilic amino acid residues in proteins. This "tunable" reactivity makes them ideal electrophilic "warheads" for covalent inhibitors. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, allowing them to reach their intended biological target before undergoing hydrolysis. The reactivity of the sulfonyl fluoride moiety can be modulated by the electronic properties of the attached organic scaffold, enabling the design of probes with tailored selectivity for specific protein targets.

The Emergence of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry as a "Click" Paradigm

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and colleagues, has revolutionized the use of sulfonyl fluorides in chemical synthesis. d-nb.info SuFEx is a set of near-perfect "click" reactions that involve the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, typically an alcohol or an amine. These reactions are characterized by their high efficiency, broad scope, and tolerance of a wide range of functional groups. The stability of the S-F bond, combined with its selective activation under specific conditions, forms the basis of this powerful ligation chemistry. SuFEx has found widespread applications in materials science, drug discovery, and bioconjugation, providing a robust and reliable method for connecting molecular building blocks.

Distinctive Reactivity and Stability Profiles of Sulfonyl Fluorides in Reaction Design

Sulfonyl fluorides (R-SO₂F) have emerged as a cornerstone functional group in modern organic synthesis, largely due to a unique balance of high stability and latent reactivity that sets them apart from other sulfonyl halides. researchgate.netnih.gov Unlike their more reactive sulfonyl chloride counterparts, which are often sensitive to moisture and can undergo undesired side reactions, sulfonyl fluorides exhibit remarkable resistance to hydrolysis and thermolysis. nih.govrhhz.net This stability is attributed to the strong, highly polarized sulfur-fluorine bond. bldpharm.com

Despite their general inertness, sulfonyl fluorides can be selectively activated to react with a wide range of nucleophiles under specific conditions, a feature that has been powerfully harnessed in the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. bldpharm.comeurekalert.org This Nobel Prize-winning concept relies on the efficient and specific formation of robust covalent links (S-O, S-N) from sulfonyl fluorides and appropriate nucleophiles like silyl (B83357) ethers or amines. nih.govresearchgate.net The reactions are characterized by high yields, modularity, and tolerance of diverse functional groups, making them ideal for constructing complex molecules. nih.gov

The reactivity of sulfonyl fluorides is not limited to SuFEx. They can participate in various transition metal-catalyzed cross-coupling reactions, acting as electrophilic partners to form C-C bonds. bldpharm.com Furthermore, their electrophilic nature has been exploited in chemical biology and drug discovery, where they serve as "warheads" to form stable, covalent bonds with nucleophilic amino acid residues (such as serine, tyrosine, and lysine) in proteins. enamine.netacs.orgnih.gov This allows for the design of highly specific covalent inhibitors and chemical probes for studying biological systems. researchgate.netenamine.net The stability of sulfonyl fluorides under physiological conditions ensures that they reach their intended biological target before reacting. researchgate.net

A comparative overview of the general reactivity profiles of sulfonyl halides is presented below:

PropertySulfonyl Fluoride (R-SO₂F)Sulfonyl Chloride (R-SO₂Cl)
Stability to Hydrolysis High; generally stable in aqueous environments. nih.govLow; readily hydrolyzes to sulfonic acid. wikipedia.org
Thermal Stability High; resistant to thermolysis. nih.govsigmaaldrich.comLower; can decompose upon heating. nih.gov
Reactivity with Nucleophiles Moderate; requires activation (e.g., base, catalyst) for efficient reaction. nih.govrhhz.netHigh; reacts readily with a broad range of nucleophiles. wikipedia.org
Chemoselectivity High; primarily undergoes substitution at the sulfur center. Lower; can lead to side reactions like chlorination. researchgate.net
Key Applications SuFEx click chemistry, covalent inhibitors, chemical probes. eurekalert.orgenamine.netGeneral synthesis of sulfonamides and sulfonate esters. researchgate.net

Confluence of Structural Elements: 2,3-Dihydro-1H-indole-6-sulfonyl Fluoride as a Unique Research Target

The structure of this compound is a deliberate amalgamation of two highly significant chemical motifs: the indoline (2,3-dihydro-1H-indole) core and the sulfonyl fluoride group. This fusion creates a molecule with a unique topographical and electronic profile, making it a compelling target for synthetic and medicinal chemistry research.

The rationale for exploring hybrid structures that combine the indoline nucleus with a sulfonyl fluoride is multifaceted. The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. mdpi.com Its three-dimensional, non-planar structure is adept at engaging with the active sites of enzymes and receptors. mdpi.com

By appending a sulfonyl fluoride group to this proven scaffold, researchers aim to:

Introduce a Covalent Warhead: The sulfonyl fluoride moiety can act as a targeted covalent warhead. When the indoline core directs the molecule to a specific protein's binding pocket, the sulfonyl fluoride can react with a nearby nucleophilic amino acid residue (e.g., lysine (B10760008), tyrosine, serine), forming a permanent covalent bond. enamine.netacs.org This can lead to potent and durable inhibition of the target protein.

Modulate Physicochemical Properties: The strongly electron-withdrawing nature of the -SO₂F group can significantly alter the electronic properties of the indoline ring system, influencing its binding affinity, metabolic stability, and pharmacokinetic profile.

Serve as a Synthetic Hub: The compound can serve as a versatile building block. The sulfonyl fluoride can be used as a connective hub via SuFEx chemistry to link the indoline scaffold to other molecules, polymers, or biomolecules, enabling the rapid assembly of complex functional systems. researchgate.net

Despite the clear rationale, the exploration of indoline-sulfonyl fluoride hybrids remains a nascent field. Significant research gaps and opportunities exist:

Limited Synthetic Exploration: While general methods for the synthesis of aryl sulfonyl fluorides are well-established, including the conversion from corresponding sulfonyl chlorides or sulfonic acids, specific studies focusing on the efficient and scalable synthesis of this compound are not widely reported. rhhz.netccspublishing.org.cn Optimizing synthetic routes to this specific isomer and its derivatives is a key challenge.

Unexplored Reactivity: The specific reactivity profile of the sulfonyl fluoride group as influenced by the electron-donating potential of the indoline nitrogen has not been systematically studied. Understanding how the indoline core modulates the electrophilicity and accessibility of the S(VI) center is crucial for its application in covalent targeting and SuFEx reactions.

Biological Targets Unknown: There is a significant opportunity to screen this compound and its derivatives against various biological targets. Given the prevalence of the indoline core in neurology and oncology drugs, investigating its potential as a covalent inhibitor for kinases, proteases, or other enzyme classes is a promising avenue. mdpi.comnih.gov

Materials Science Applications: The potential of this compound as a monomer or functionalizing agent in materials science via SuFEx polymerization or surface modification remains completely untapped.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is driven by several clear objectives aimed at filling the aforementioned research gaps. The primary goals are to:

Develop Efficient and Modular Synthetic Methodologies: A core objective is to establish robust and versatile synthetic pathways to access this compound and a library of its derivatives with diverse substitutions on the indoline ring and nitrogen atom.

Characterize the Physicochemical and Reactivity Profile: A thorough investigation into the compound's stability, electronic properties, and reactivity is essential. This includes quantifying its reactivity with various biological nucleophiles and its performance in SuFEx click chemistry protocols.

Identify and Validate Biological Activity: A major focus is to explore the compound's potential as a bioactive agent. This involves screening against panels of enzymes, particularly those implicated in human diseases, to identify it as a potential covalent probe or inhibitor. Structure-activity relationship (SAR) studies would follow to optimize potency and selectivity.

Explore Applications in Chemical Biology and Materials Science: The ultimate goal is to leverage the unique properties of this hybrid structure. This includes its use as a chemical probe to study protein function, as a bioconjugation reagent, or as a building block for novel polymers and functional materials with unique properties.

By systematically addressing these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in chemical synthesis, drug discovery, and materials innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIBDJZFCFVSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indole 6 Sulfonyl Fluoride and Its Structural Analogs

Strategic Approaches to the 2,3-Dihydro-1H-indole Nucleus Functionalization

The synthesis of specifically substituted indolines requires precise control over regioselectivity and, when necessary, stereoselectivity. The following sections detail key strategies for functionalizing the indoline (B122111) nucleus, which are crucial for the synthesis of the target compound and its analogs.

Regioselective Functionalization at the C-6 Position of the Indoline Ring

Direct functionalization of the C-6 position of the indoline ring is a significant challenge due to the inherent electronic properties of the scaffold, which typically favor electrophilic substitution at the C-5 and C-7 positions, or reactions on the pyrroline (B1223166) ring. However, several strategies have been developed to achieve C-6 selectivity.

One effective approach involves a multi-step sequence starting from a pre-functionalized indoline. For instance, the synthesis of indoline-6-sulfonamides has been reported, which can serve as precursors to the target sulfonyl fluoride (B91410). A notable example is the synthesis of 1-acetyl-5-bromoindoline-6-sulfonyl chloride, which is then reacted with various amines to produce a library of N-substituted sulfonamides acs.org. This methodology highlights a viable route to C-6 sulfonated indolines, which can be further converted to the desired sulfonyl fluoride. The key steps involve the protection of the indoline nitrogen, followed by electrophilic aromatic substitution.

Table 1: Key Intermediates in the Synthesis of C-6 Functionalized Indolines

Compound NameStructureSynthetic Utility
1-Acetyl-5-bromoindolinePrecursor for regioselective sulfonation at C-6.
1-Acetyl-5-bromoindoline-6-sulfonyl chlorideKey intermediate for the synthesis of indoline-6-sulfonamides.
2,3-Dihydro-1H-indole-6-sulfonic acidA potential precursor for conversion to the sulfonyl fluoride.
2,3-Dihydro-1H-indole-6-sulfonyl chlorideDirect precursor for the synthesis of 2,3-dihydro-1H-indole-6-sulfonyl fluoride.

While direct C-6 sulfonation of indoline is not extensively documented, related functionalizations of the indole (B1671886) nucleus provide insights. For example, a Brønsted acid-catalyzed C-6 functionalization of 2,3-disubstituted indoles with 2,2-diarylacetonitriles has been reported to efficiently construct cyano-substituted all-carbon quaternary centers rsc.org. This demonstrates that under specific catalytic conditions, the C-6 position can be targeted. Furthermore, an organocatalytic chemo- and regioselective C-6 functionalization of 2,3-disubstituted indoles with ortho-hydroxybenzyl alcohols has been established, yielding biologically important diarylindol-6-ylmethanes sigmaaldrich.com. These methods, while not directly producing the sulfonyl fluoride, underscore the feasibility of achieving C-6 functionalization through careful selection of catalysts and directing groups.

N-Functionalization Strategies of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key handle for introducing molecular diversity. N-functionalization, through acylation or alkylation, can modulate the electronic properties and biological activity of the resulting molecules.

N-Acylation: The indoline nitrogen can be readily acylated using a variety of acylating agents. A common method involves the reaction of the indoline with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, the N-acetylation of indoline is a standard protecting group strategy that also influences the regioselectivity of subsequent electrophilic aromatic substitutions acs.org. More advanced methods for N-acylation of sulfonamides, which are structurally related to the target molecule, have been developed using N-acylbenzotriazoles in the presence of sodium hydride, providing N-acylsulfonamides in high yields nih.govnih.gov. A direct N-acylation of indole with carboxylic acids catalyzed by boric acid has also been reported, offering a more atom-economical approach sigmaaldrich.com.

N-Alkylation: N-alkylation of indolines can be achieved using alkyl halides, often in the presence of a base. The potassium salts of indoles and related heterocycles have been shown to react efficiently with various alkyl halides in dimethyl sulfoxide (B87167) to yield N-alkylated products nih.gov. More sustainable methods, such as the iron-catalyzed N-alkylation of indolines with alcohols via a borrowing hydrogen methodology, have been developed. This approach offers a greener alternative to the use of alkyl halides beilstein-journals.orgnih.gov. For the enantioselective N-alkylation of indoles, an intermolecular aza-Wacker-type reaction has been described, which allows for the introduction of a stereocenter adjacent to the nitrogen nih.gov.

The presence of a strongly electron-withdrawing sulfonyl fluoride group at the C-6 position is expected to decrease the nucleophilicity of the indoline nitrogen, potentially requiring more forcing conditions for N-functionalization.

Stereocontrolled Synthesis of Chiral 2,3-Dihydro-1H-indole Scaffolds

The development of stereoselective methods for the synthesis of chiral 2,3-disubstituted indolines is of great importance, as the stereochemistry of these compounds can significantly impact their biological activity.

Several catalytic asymmetric methods have been developed to access enantioenriched 2,3-disubstituted indolines. A highly diastereo- and enantioselective copper-hydride-catalyzed method has been reported for the preparation of a variety of cis-2,3-disubstituted indolines from N-aryl imines and alkenes rsc.orgrsc.org. This method tolerates a broad range of functional groups.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of indolines. An organocatalytic intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, using a primary amine derived from a cinchona alkaloid as the catalyst, affords cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities rsc.orgchemicalbook.comorgchemres.org. Interestingly, by changing the substrate to one bearing an alkyl group instead of an aryl group on the enone, the diastereoselectivity can be switched to favor the trans-isomer orgchemres.org.

Furthermore, a chiral phosphoric acid-catalyzed C-6 functionalization of 2,3-disubstituted indoles with azadienes has been developed to synthesize optically active heterotriarylmethanes with high yields and enantioselectivities chemicalbook.com. While this method functionalizes the C-6 position of an indole rather than an indoline, it demonstrates the potential for asymmetric transformations on this ring system.

The presence of an electron-withdrawing group at the C-6 position, such as a sulfonyl fluoride, could influence the reactivity and stereochemical outcome of these reactions. Further studies would be needed to explore the compatibility of these methods with such substrates.

Diverse Pathways for Sulfonyl Fluoride Moiety Introduction

The sulfonyl fluoride group is a key functional moiety in the target molecule. Its introduction can be achieved through several synthetic routes, either by direct fluorosulfonylation or by conversion from other sulfur-containing functional groups.

Direct Fluorosulfonylation Reactions on Activated Aromatics

Direct fluorosulfonylation involves the introduction of the -SO2F group onto an aromatic ring in a single step. This is typically achieved using reagents such as sulfuryl fluoride (SO2F2) or fluorosulfonic acid (FSO3H). These reactions generally require an activated aromatic substrate. While there is a lack of specific examples for the direct C-6 fluorosulfonylation of indoline, the principles of electrophilic aromatic substitution suggest that an N-protected indoline, being an activated aromatic system, could potentially undergo this reaction. However, controlling the regioselectivity to favor the C-6 position over the more electronically favored C-5 or C-7 positions would be a significant challenge.

Recent advancements have seen the development of radical-based methods for fluorosulfonylation. For instance, the use of organosuperbase activation of sulfonyl fluorides in combination with photoredox catalysis allows for their conversion to S(VI) radicals, which can then react with alkenes synblock.com. While not a direct aromatic C-H functionalization, this highlights the expanding toolkit for incorporating the sulfonyl fluoride moiety.

Conversion from Precursor Sulfonyl Chlorides and Related Halides

A more common and generally more regioselective approach to synthesizing sulfonyl fluorides is the conversion from a precursor sulfonyl chloride. This two-step strategy involves the initial introduction of a sulfonyl chloride group onto the aromatic ring, followed by a halogen exchange reaction.

The synthesis of the precursor, 2,3-dihydro-1H-indole-6-sulfonyl chloride, can be envisioned through the chlorosulfonation of an N-protected indoline. For example, the reaction of N-acylindoline with chlorosulfonic acid is a plausible route to introduce the -SO2Cl group fluorochem.co.uk. The regioselectivity of this reaction would be influenced by the nature of the N-acyl group.

Once the sulfonyl chloride is obtained, the conversion to the sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction using a fluoride source. A variety of reagents and conditions have been developed for this transformation.

Table 2: Reagents for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

Reagent(s)ConditionsReference
Potassium fluoride (KF) in water/acetoneBiphasic mixture researchgate.net
Potassium fluoride (KF) with 18-crown-6Acetonitrile (B52724), room temperature researchgate.net
Potassium bifluoride (KHF2)Aqueous solution researchgate.net
Pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4), MgCl2, then KFAcetonitrile, 60 °C

A particularly mild and efficient method involves the use of a pyrylium tetrafluoroborate salt (Pyry-BF4) and magnesium chloride to activate a precursor sulfonamide, forming the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride upon the addition of potassium fluoride. This method is notable for its high chemoselectivity and tolerance of various functional groups.

Another viable route starts from a sulfonic acid. 2,3-Dihydro-1H-indole-6-sulfonic acid can be converted to the corresponding sulfonyl fluoride. This transformation can be achieved in a one-pot, two-step process where the sulfonic acid is first converted to the sulfonyl chloride in situ using reagents like cyanuric chloride or trichloroacetonitrile, followed by treatment with a fluoride source such as potassium bifluoride (KHF2) nih.govsynblock.com. More recently, direct conversion of sulfonic acids and their salts to sulfonyl fluorides has been achieved using thionyl fluoride or Xtalfluor-E®, offering a more streamlined approach nih.govsynblock.com.

Metal-Catalyzed Fluorosulfonylation Methods (e.g., Palladium, Copper, Nickel)

Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides. These methods offer mild reaction conditions and broad functional group tolerance, making them attractive for complex molecule synthesis.

Palladium-Catalyzed Approaches: Palladium catalysts have been successfully employed for the direct C-H functionalization of indoles to introduce sulfonyl groups. A three-component reaction of 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates, catalyzed by palladium(II) bromide, affords diverse 2-sulfonated indoles. nih.govfigshare.com This method merges palladium catalysis with the insertion of sulfur dioxide via a radical process. nih.govfigshare.com The directing group on the indole nitrogen can be readily removed after the reaction. nih.gov

Copper-Catalyzed Reactions: Copper-based catalytic systems are effective for the fluorosulfonylation of arenediazonium salts. nih.gov This approach utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient sulfonyl source and potassium bifluoride (KHF₂) as the fluorine source, avoiding the need for additional oxidants. nih.gov The electronic properties of the arene ring in the starting diazonium salt can influence the reaction mechanism. nih.gov Copper catalysts also play a dual role in the 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles, initiating sulfonyl radicals and promoting indole coupling. acs.orgnih.gov

Nickel-Catalyzed Fluorosulfonylation: Nickel catalysis provides an efficient route for the direct fluorosulfonylation of vinyl and benzyl (B1604629) bromides. nih.gov Using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source, this method offers mild reaction conditions and good functional group compatibility. nih.gov

CatalystSubstratesReagentsKey Features
Palladium(II) bromide1-(pyridin-2-yl)indoles, aryldiazonium tetrafluoroboratesDABCO·(SO₂)₂Direct C-H functionalization, radical process, removable directing group. nih.govfigshare.com
CopperArenediazonium saltsDABSO, KHF₂Wide substrate scope, no additional oxidant needed. nih.gov
Copper1,3-dienes, sulfonyl chlorides, indoles-Dual catalytic role, synthesis of allylsulfone-containing indoles. acs.orgnih.gov
NickelVinyl bromides, benzyl bromidesNa₂S₂O₄, NFSIMild conditions, good functional group tolerance. nih.gov

Radical-Mediated Fluorosulfonylation Approaches

Radical-mediated reactions offer an alternative and powerful strategy for the synthesis of sulfonyl fluorides. These methods often proceed under mild conditions and can tolerate a variety of functional groups.

One notable approach involves the use of sulfonyl hydrazides as precursors to sulfonyl radicals. In the presence of a fluorinating agent like Selectfluor, sulfonyl hydrazides can liberate nitrogen gas and form sulfonyl radicals. These radicals then rapidly react with a fluorine source to generate the corresponding sulfonyl fluoride. This method is advantageous as it can be performed in water without the need for a metal catalyst or other additives. ccspublishing.org.cn

Another radical pathway is observed in the palladium-catalyzed sulfonylation of indoles, where the insertion of sulfur dioxide is believed to proceed through a radical process. nih.govfigshare.com Similarly, mechanistic studies of copper-catalyzed 1,4-sulfonylindolylation of 1,3-dienes suggest the involvement of sulfonyl radicals initiated by the copper catalyst. acs.orgnih.gov

Multicomponent Reaction Strategies Incorporating Sulfonyl Fluorides and Indoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity.

A prime example is the palladium-catalyzed three-component reaction for the synthesis of 2-sulfonated indoles. This reaction brings together 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates to construct the desired products in a single operation. nih.gov

Copper-catalyzed multicomponent reactions have also been developed for the regioselective 1,4-sulfonylindolylation of aryl 1,3-dienes. This method combines a 1,3-diene, a sulfonyl chloride, and an indole to generate structurally interesting allylsulfone-containing indole compounds under mild conditions and with excellent regioselectivity. acs.org

A novel metal- and catalyst-free one-pot, multi-component approach for synthesizing sulfonyl fluorides from aryltriazenes has also been developed. This reaction utilizes aryltriazenes, DABSO, and N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA) to produce a variety of sulfonyl fluorides in high yields. researchgate.net

Reaction TypeComponentsCatalystKey Features
C-H Sulfonylation1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, aryldiazonium tetrafluoroboratesPalladium(II) bromideDirect functionalization of indoles. nih.gov
1,4-SulfonylindolylationAryl 1,3-dienes, sulfonyl chlorides, indolesCopperRegioselective synthesis of allylsulfone-containing indoles. acs.org
FluorosulfonylationAryltriazenes, DABSO, NFSINone (TFA present)Metal- and catalyst-free, high yields. researchgate.net

Integration of the Sulfonyl Fluoride Group onto the 2,3-Dihydro-1H-indole Scaffold

The introduction of the sulfonyl fluoride moiety onto the indoline (2,3-dihydro-1H-indole) ring system can be achieved through various synthetic strategies, including one-pot sequences and late-stage functionalization.

Late-Stage Functionalization of Complex Indoline Derivatives with Sulfonyl Fluoride Moieties

Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups into complex molecules at a late stage of the synthesis. This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogs from a common advanced intermediate.

The direct C-H functionalization of indoles, as demonstrated in palladium-catalyzed reactions, represents a form of late-stage functionalization. nih.gov This strategy can potentially be applied to complex indoline derivatives to install a sulfonyl fluoride group. For instance, a pre-existing complex indoline scaffold could be functionalized at a specific C-H bond, provided a suitable directing group is present.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing sulfonyl fluorides, several approaches align with these principles.

The catalyst-free fluorination of sulfonyl hydrazides in water is an excellent example of a green synthetic method. ccspublishing.org.cn This reaction avoids the use of metal catalysts and organic solvents, which are often toxic and difficult to dispose of. The use of water as a solvent is highly desirable from an environmental perspective.

Furthermore, the development of catalytic methods, such as those employing palladium, copper, and nickel, can be considered a step towards greener synthesis, as they often allow for milder reaction conditions and higher efficiency compared to stoichiometric reagents. nih.govnih.govacs.orgnih.gov The ongoing development of more sustainable catalysts and reaction media will continue to be a key focus in the synthesis of this compound and related compounds.

Purification and Isolation Techniques for Academic Research Outputs

The successful synthesis of this compound and its analogs in a research setting is critically dependent on effective purification and isolation techniques. The choice of method is dictated by the scale of the reaction, the physicochemical properties of the target compound, and the nature of the impurities present in the crude reaction mixture. Standard laboratory procedures such as column chromatography, high-performance liquid chromatography (HPLC), and crystallization are routinely employed to obtain these compounds in high purity, suitable for spectroscopic characterization and further biological evaluation.

Column Chromatography

Flash column chromatography over silica (B1680970) gel is a primary and widely used method for the purification of this compound and related compounds. rsc.orgrsc.orgacs.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For sulfonyl fluorides bearing an indole or indoline core, non-polar to moderately polar solvent systems are typically effective. A common approach involves using a gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexanes. rsc.orgrsc.org The separation process is monitored by thin-layer chromatography (TLC) to identify fractions containing the desired product. rsc.org After separation, the solvent is removed under reduced pressure to yield the purified compound. rsc.org

Table 1: Illustrative Column Chromatography Parameters for Indole Sulfonyl Fluoride Analogs

Compound ClassStationary PhaseEluent SystemReference
Indole-functionalized vinyl sulfonyl fluoridesSilica gelPetroleum ether / Ethyl acetate (10:1 to 5:1 v/v) rsc.org
Substituted indolinesSilica gelEthyl acetate / Hexanes (10% AcOEt in hexanes) acs.org
General sulfonyl fluoridesSilica geln-hexane / Ethyl acetate (ranging from 450:1 to 100:1 v/v) rsc.org

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating complex mixtures of closely related analogs, high-performance liquid chromatography (HPLC) is an invaluable tool. Both normal-phase and reversed-phase HPLC can be adapted for the purification of indoline derivatives.

Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of polar and semi-polar organic molecules. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Given the structure of this compound, RP-HPLC would be a suitable method for its fine purification.

Table 2: Representative HPLC Conditions for Dihydro-Indole Derivatives

CompoundColumnMobile PhaseDetectionReference
1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-Newcrom R1 (C18)Acetonitrile, Water, and Phosphoric AcidNot Specified sielc.com
2′-O-(pyren-1-ylmethanimine-N-oxymethyl)uridineSupelcosil LC-18S (C18)0.1 M triethylammonium (B8662869) acetate pH 7.0 with a linear gradient of MeCNUV (254 nm)

Crystallization

Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of a supersaturated solution upon cooling, from which crystals of the pure compound will precipitate.

For indole and its derivatives, various solvent systems have been found to be effective for crystallization. A study on the purification of indole demonstrated that a mixed solvent system of methanol and water was optimal. researchgate.net The precise conditions, such as the solvent ratio and crystallization temperature, would need to be optimized for this compound. In some instances, recrystallization from a single solvent after chromatographic purification can significantly enhance the purity of the final product.

The general workflow for the purification of this compound in an academic research context would typically involve an initial purification by flash column chromatography to remove the bulk of the impurities. This would be followed, if necessary, by either preparative HPLC or crystallization to obtain the compound in analytically pure form. The purity of the final product is then confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

Exploration of Reactivity and Mechanistic Aspects of 2,3 Dihydro 1h Indole 6 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Its Mechanistic Nuances

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for its efficiency, reliability, and broad functional group tolerance. researchgate.net The sulfonyl fluoride group (–SO₂F) in 2,3-dihydro-1H-indole-6-sulfonyl fluoride is a key participant in SuFEx chemistry. This functional group is notably stable under many conditions, including resistance to hydrolysis and reduction, yet its reactivity can be unleashed in the presence of suitable nucleophiles and catalysts. nih.govsigmaaldrich.com

Nucleophilic Attack Pathways at the Sulfur(VI) Center

The central event in a SuFEx reaction is the nucleophilic attack on the electron-deficient sulfur(VI) atom of the sulfonyl fluoride. This process leads to the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile. While the precise mechanism can be intricate and subject to reaction conditions, it is generally understood to proceed through a nucleophilic substitution pathway at the sulfur atom. nih.gov

Computational and experimental studies on analogous aryl sulfonyl fluorides suggest that the reaction can proceed via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a transient pentacoordinate sulfur intermediate. nih.gov The nature of the nucleophile, solvent, and catalyst can influence which pathway is favored. The high electronegativity of the fluorine atom and the two oxygen atoms renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov

Influence of Nucleophile Identity on Reaction Outcomes

The outcome of SuFEx reactions with this compound is highly dependent on the nature of the attacking nucleophile. A diverse array of nucleophiles can be employed, each leading to a different class of sulfur(VI) compounds. nih.gov

Alcohols: In the presence of a suitable base or catalyst, alcohols can react with the sulfonyl fluoride to form sulfonate esters. This transformation is a cornerstone of SuFEx chemistry, allowing for the connection of molecular fragments through a stable sulfonate linkage. researchgate.net

Amines: Primary and secondary amines are excellent nucleophiles for SuFEx reactions, readily forming stable sulfonamides. jk-sci.com This reaction is of particular importance in medicinal chemistry due to the prevalence of the sulfonamide moiety in pharmaceuticals. chemrxiv.org

Phenols: Phenols, especially when activated as phenolates or silyl (B83357) ethers, react efficiently to yield aryl sulfonate esters. nih.gov This provides a powerful method for linking aromatic systems.

Thiols: Thiols can participate in SuFEx reactions to form thiosulfonates, although their reactivity can be influenced by their propensity to oxidize. The reaction with thiols expands the scope of SuFEx to sulfur-containing molecules. nih.gov

Carboxylates: Carboxylate anions can also act as nucleophiles, leading to the formation of sulfonyl-carboxylate anhydrides, which are themselves reactive intermediates. nih.gov

The general reactivity trend for nucleophiles in SuFEx reactions is influenced by their nucleophilicity and the reaction conditions. The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileProduct ClassGeneral Structure of Product
Alcohol (R-OH)Sulfonate EsterIndoline-SO₂-OR
Amine (R₂NH)SulfonamideIndoline-SO₂-NR₂
Phenol (Ar-OH)Aryl Sulfonate EsterIndoline-SO₂-OAr
Thiol (R-SH)ThiosulfonateIndoline-SO₂-SR
Carboxylate (R-COO⁻)Sulfonyl-Carboxylate Anhydride (B1165640)Indoline-SO₂-O-CO-R

Catalytic and Non-Catalytic SuFEx Reactions

While some highly nucleophilic species can react with sulfonyl fluorides directly, many SuFEx transformations benefit from or require catalysis. Catalysts serve to either enhance the electrophilicity of the sulfur center or increase the nucleophilicity of the attacking species.

Base Catalysis: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et₃N) are commonly employed to deprotonate the nucleophile (e.g., an alcohol or phenol), thereby increasing its reactivity. nih.gov

Lewis Acid Catalysis: Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms, which increases the electrophilicity of the sulfur atom and facilitates nucleophilic attack. researchgate.net

Nucleophilic Catalysis: Certain catalysts, like 1-hydroxybenzotriazole (B26582) (HOBt), can act as nucleophilic catalysts. They initially react with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the primary nucleophile. chemrxiv.orgresearchgate.net

Fluoride-Based Catalysis: In reactions involving silyl-protected nucleophiles (e.g., silyl ethers), fluoride ions can act as catalysts by desilylating the nucleophile, generating a more potent anionic nucleophile. nih.gov

Non-catalytic reactions are generally limited to highly reactive nucleophiles or require more forcing conditions such as high temperatures. The choice between a catalytic or non-catalytic approach depends on the specific substrates and the desired reaction efficiency.

Stereochemical Implications in SuFEx Transformations

When the sulfur atom of a sulfonyl derivative is a stereocenter, as in the case of sulfonimidoyl fluorides, the stereochemical outcome of the SuFEx reaction is a critical consideration. nih.gov While this compound itself is achiral at the sulfur, understanding the stereochemical course of SuFEx is vital for its application in the synthesis of more complex, chiral molecules.

Studies on chiral sulfonimidoyl fluorides have shown that SuFEx reactions can proceed with high stereospecificity. nih.govchemrxiv.org The reaction of enantioenriched sulfonimidoyl fluorides with nucleophiles such as amines and phenolates has been demonstrated to occur with inversion of configuration at the sulfur center, consistent with an Sₙ2-type mechanism. nih.govnih.gov However, racemization can be a competing process, particularly in the presence of excess fluoride ions which can promote the racemization of the starting sulfonimidoyl fluoride. nih.govresearchgate.net Careful control of reaction conditions is therefore essential to maintain stereochemical integrity when working with chiral-at-sulfur compounds.

Reactions Involving the 2,3-Dihydro-1H-indole Core

The indoline (B122111) nitrogen of this compound is a nucleophilic center and can participate in a variety of bond-forming reactions. These reactions allow for the modification of the indoline core, complementing the reactivity of the sulfonyl fluoride group.

Reactions at the Indoline Nitrogen (e.g., Alkylation, Acylation, Arylation)

The secondary amine of the indoline ring can be readily functionalized through alkylation, acylation, and arylation reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base. youtube.com Iron-catalyzed borrowing-hydrogen alkylation with alcohols provides a more sustainable alternative. nih.gov The choice of base and solvent can be crucial for achieving high yields and selectivity. researchgate.net

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.gov Thioesters have also been reported as effective acyl sources for the N-acylation of indoles, offering a milder alternative to acyl halides. beilstein-journals.org

N-Arylation: The introduction of an aryl group at the indoline nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium catalyst. organic-chemistry.org Metal-free N-arylation methods using diaryliodonium salts have also been developed. mdpi.com

The following table provides an overview of common methods for the functionalization of the indoline nitrogen.

Reaction TypeReagent/Catalyst SystemProduct Type
N-AlkylationAlkyl halide / Base (e.g., NaH, K₂CO₃)N-Alkyl Indoline
N-AlkylationAlcohol / Iron CatalystN-Alkyl Indoline
N-AcylationAcyl chloride or Anhydride / Base (e.g., Et₃N, Pyridine)N-Acyl Indoline
N-AcylationThioester / Base (e.g., Cs₂CO₃)N-Acyl Indoline
N-ArylationAryl halide / Palladium Catalyst and Ligand / BaseN-Aryl Indoline
N-ArylationDiaryliodonium salt / Base (e.g., tBuOK)N-Aryl Indoline

Electrophilic Aromatic Substitution on the Indoline Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the competing directing effects of the activating amino group and the deactivating sulfonyl fluoride group. The secondary amine of the indoline ring is a potent activating group that directs incoming electrophiles to the ortho and para positions (C-7 and C-5, respectively). Conversely, the sulfonyl fluoride (-SO₂F) is a strong electron-withdrawing group, which deactivates the ring and directs substitution to the meta position (C-5 and C-7).

In this specific molecule, these effects converge. The C-5 position is para to the strongly activating amino group and meta to the deactivating sulfonyl fluoride group, making it the most probable site for electrophilic attack. The C-7 position, being ortho to the amine and also meta to the sulfonyl fluoride, is the second most likely position, though it may be subject to some steric hindrance. The presence of the strongly deactivating -SO₂F group means that forcing conditions may be required for these transformations compared to unsubstituted indoline.

ReactionReagentsPredicted Major ProductRationale
NitrationHNO₃, H₂SO₄5-Nitro-2,3-dihydro-1H-indole-6-sulfonyl fluorideThe nitronium ion (NO₂⁺) is directed to the most activated C-5 position.
HalogenationBr₂, FeBr₃5-Bromo-2,3-dihydro-1H-indole-6-sulfonyl fluorideThe C-5 position is electronically favored for bromination.
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl fluorideAcylation is expected at the C-5 position, though the deactivating -SO₂F group may impede this reaction.

Dearomatization Reactions and Their Controlled Re-aromatization

Dearomatization of the indole (B1671886) core is a powerful strategy for synthesizing three-dimensional indoline scaffolds, which are prevalent in natural products. researchgate.net For electron-deficient systems like this compound, this transformation can be challenging due to the reduced nucleophilicity of the aromatic ring. researchgate.netacs.org

Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the dearomatization of electron-deficient indoles. acs.orgresearchgate.netnih.gov These reactions often proceed via radical pathways. For instance, a photoredox-catalyzed radical addition to the C2=C3 bond of the corresponding indole (6-sulfonyl-1H-indole) could generate a dearomatized radical intermediate, which is then trapped to form a functionalized indoline. researchgate.net Another approach is oxidative dearomatization, where an umpolung (polarity inversion) of the indole C3 position is achieved, making it susceptible to nucleophilic attack. nih.gov

Controlled re-aromatization of a functionalized indoline derivative back to the corresponding indole can typically be accomplished through oxidation. This process restores the aromatic system and is often thermodynamically favorable. researchgate.net The choice of oxidant (e.g., manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or air) allows for control over this transformation, enabling the synthesis of substituted indole-6-sulfonyl fluoride derivatives.

Oxidative and Reductive Transformations of the Indoline System

The indoline system is amenable to both oxidative and reductive transformations.

Oxidative Transformations: The most common oxidative reaction of the indoline moiety is dehydrogenation to form the corresponding indole. This aromatization process can be achieved using a variety of oxidizing agents, such as MnO₂ or DDQ. The sulfonyl fluoride group is exceptionally stable and generally remains unaffected by such conditions.

Reductive Transformations: The sulfonyl fluoride group is highly resistant to chemical reduction due to the strong S-F bond and the high oxidation state of sulfur(VI). nih.gov Therefore, selective reduction of other parts of the molecule is feasible. The benzene ring of the indoline, being electron-deficient, could potentially undergo reduction under harsh conditions like high-pressure catalytic hydrogenation, though this may also affect the heterocyclic ring. More controlled reductions typically target the indole form of the molecule. For example, the C2=C3 double bond of 6-sulfonyl-1H-indole can be reduced back to the indoline using reagents like sodium cyanoborohydride (NaCNBH₃) in acidic media. bhu.ac.in

Interplay between Sulfonyl Fluoride and Indoline Reactivity

The presence of two distinct reactive centers—the nucleophilic indoline nitrogen and the electrophilic sulfonyl fluoride group—allows for complex and potentially orthogonal chemical behavior.

Orthogonal Reactivity Studies

Orthogonal reactivity refers to the selective transformation of one functional group in the presence of another. researchgate.net In this compound, this principle can be exploited to independently functionalize the nitrogen atom and the sulfonyl fluoride moiety.

Indoline N-Functionalization: The secondary amine can be selectively acylated, alkylated, or arylated under standard conditions. Care must be taken to use non-nucleophilic bases to avoid competing reactions at the sulfonyl fluoride group.

Sulfonyl Fluoride Functionalization (SuFEx Chemistry): The sulfonyl fluoride group is an excellent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of click chemistry. It can react with various nucleophiles, such as phenols and amines, to form stable sulfonates and sulfonamides, respectively. researchgate.netnih.gov These reactions are often catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other tertiary amines. nih.govnih.gov It is possible to perform a SuFEx reaction on the -SO₂F group while leaving the indoline N-H intact, for example, by using silyl-protected nucleophiles. nih.gov

Proposed Orthogonal Reactions
Target SiteReaction TypeReagentsProduct Type
Indoline NitrogenN-AcetylationAcetyl chloride, TriethylamineN-acetyl indoline
Sulfonyl FluorideSuFEx (Sulfonamide formation)Aniline, DBUN-phenyl sulfonamide derivative

Directed Functionalization via Intramolecular Interactions

While less common, intramolecular interactions could direct the functionalization of the molecule. The proximity of the N-H bond to the sulfonyl fluoride group could potentially lead to intramolecular cyclization under specific conditions. For instance, deprotonation of the indoline nitrogen with a strong base could generate an anion that attacks the electrophilic sulfur center. However, this would result in a highly strained fused-ring system and is likely to be thermodynamically and kinetically challenging.

A more plausible scenario involves a multi-step process where a nucleophilic tether is first attached to the indoline nitrogen. Subsequent base- or catalyst-mediated intramolecular attack of the tethered nucleophile onto the sulfonyl fluoride center could lead to the formation of macrocyclic structures, demonstrating a sophisticated use of the molecule's bifunctional nature.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetics: The kinetics of SuFEx reactions are highly dependent on the reaction conditions. For small molecules, the reaction often follows a bimolecular pathway. However, in more complex systems, the mechanism can be a two-step process involving initial non-covalent binding followed by the covalent bond-forming step, leading to non-linear kinetics. nih.gov The reaction rate is influenced by the nucleophilicity of the attacking species, the choice and concentration of the base catalyst, and the solvent. nih.gov The electron-withdrawing character of the indoline ring is expected to enhance the electrophilicity of the sulfur atom, potentially accelerating the SuFEx reaction compared to simple aryl sulfonyl fluorides.

Thermodynamics: From a thermodynamic standpoint, reactions that involve the disruption of the aromatic system, such as dearomatization, are energetically costly due to the loss of aromatic stabilization energy. researchgate.net Consequently, the reverse reaction, aromatization, is generally a thermodynamically favorable process. This equilibrium dictates that dearomatization reactions often require specific catalytic cycles or high-energy intermediates (e.g., radicals) to proceed efficiently, while re-aromatization can often occur more readily. SuFEx reactions are typically thermodynamically favorable, driven by the formation of a stable S-O or S-N bond and the fluoride leaving group, which is stabilized in solution.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry serves as a powerful tool to complement experimental studies in elucidating the intricate mechanistic details of reactions involving this compound. Through the application of quantum mechanical calculations, chemists can model reaction pathways, visualize transition states, and quantify energetic barriers, providing a deeper understanding of the underlying principles governing the compound's reactivity.

Density Functional Theory (DFT) is a predominant method employed for these investigations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net Such studies can provide valuable insights into the optimized geometry of this compound, including crucial bond lengths and angles that influence its reactivity. researchgate.net

Furthermore, computational studies can shed light on the role of catalysts or reagents in a given transformation. For example, in a base-facilitated reaction, DFT calculations can model the interaction of the base with the sulfonyl fluoride moiety, revealing how this interaction activates the sulfur-fluorine bond towards nucleophilic attack. nih.gov This was demonstrated in a computational investigation into the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis, which clarified the crucial role of the Bi(III) catalyst and the base. nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another valuable computational tool. The energy and distribution of the LUMO on the this compound molecule can indicate the most likely sites for nucleophilic attack. Conversely, the HOMO can provide information about the molecule's ability to act as a nucleophile. The HOMO-LUMO energy gap is a critical parameter that can be correlated with the chemical reactivity and stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule. For this compound, an MEP map would likely show a region of positive electrostatic potential around the sulfur atom of the sulfonyl fluoride group, highlighting its electrophilic nature and susceptibility to reaction with nucleophiles.

In the context of its interactions with biological macromolecules, computational docking and molecular dynamics simulations can predict the binding modes and affinities of this compound with protein targets. espublisher.com These simulations can elucidate the specific amino acid residues that interact with the sulfonyl fluoride group, providing a mechanistic basis for its biological activity. espublisher.com While the sulfonyl fluoride group is generally stable, its reactivity can be enhanced when proximally located to nucleophilic amino acid residues within a protein's binding pocket. nih.gov

Table 2: Key Chemical Compounds

Compound Name

Applications in Chemical Biology and Advanced Chemical Tool Development

Design and Synthesis of 2,3-Dihydro-1H-indole-6-sulfonyl Fluoride (B91410) as a Bioorthogonal Probe

Bioorthogonal probes are chemical tools that can react with their intended target within a complex biological environment without interfering with native biochemical processes. The sulfonyl fluoride group, including the 2,3-dihydro-1H-indole-6-sulfonyl fluoride scaffold, is well-suited for this purpose due to its balance of stability in aqueous environments and reactivity toward specific protein residues. rsc.orgnih.gov

The core strategy for using sulfonyl fluoride probes for site-specific labeling relies on their ability to covalently modify nucleophilic amino acid residues. rsc.orgrsc.org Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.orgnih.gov This expanded targeting scope allows for the labeling of proteins that may lack an accessible cysteine in their binding sites. acs.orgrsc.org

The design of these probes often involves a structure-based drug design (SBDD) approach. rsc.org By incorporating the sulfonyl fluoride warhead into a scaffold that has a known affinity for a particular protein, researchers can direct the probe to a specific binding pocket. rsc.orgnih.gov This proximity-driven reactivity enhances the selectivity of the labeling reaction, ensuring that the covalent modification occurs at the desired site. rsc.org For instance, researchers have rationally designed sulfonyl fluoride probes to target specific tyrosine residues within the active site of the mRNA-decapping scavenger enzyme (DcpS). acs.org By modifying a known DcpS inhibitor with a sulfonyl fluoride group, they created probes that could specifically label Tyr113 and Tyr143. rsc.org

A common feature in the design of these probes is the inclusion of a reporter tag, such as an alkyne or azide (B81097) group. acs.org This "clickable" handle allows for the subsequent attachment of visualization agents (like fluorophores) or affinity tags (like biotin) through bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This two-step approach enables the detection, enrichment, and identification of labeled proteins from complex biological mixtures. acs.org

The versatility of the sulfonyl fluoride scaffold extends to the development of probes with integrated fluorescent or isotopic labels. Fluorescent probes can be created by directly conjugating a fluorophore to the sulfonyl fluoride-containing molecule. For example, new 9H-pyrido[2,3-b]indole-based fluorophores have been designed and synthesized, demonstrating their potential in cellular imaging. nih.gov

Isotopic labeling, particularly with fluorine-19 (¹⁹F), offers significant advantages for nuclear magnetic resonance (NMR) studies. The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a large chemical shift range, making it highly sensitive to its local chemical environment. ucla.edu Since fluorine is virtually absent in biological systems, ¹⁹F-labeled probes provide a background-free signal for NMR analysis. ucla.edu Sulfonyl fluoride probes can serve as a vehicle for introducing a ¹⁹F label into a protein of interest. This allows for the investigation of protein structure, dynamics, ligand binding, and folding using one-dimensional ¹⁹F NMR experiments, which are often simpler to interpret than multidimensional proton NMR. ucla.edubiorxiv.org The synthesis of such probes can be achieved through various methods, including the use of sulfuryl fluoride gas in modular flow platforms to create fluorosulfates and sulfamoyl fluorides from biorelevant compounds. uva.nl

Molecular Interaction Studies and Protein Labeling

The ability of sulfonyl fluorides to covalently modify proteins has made them invaluable tools for studying molecular interactions and for protein labeling applications.

Sulfonyl fluorides are recognized for their broad reactivity with multiple nucleophilic amino acid residues. rsc.orgenamine.net This promiscuity is a key advantage over more selective warheads like acrylamides, which predominantly target cysteine. rsc.org The reactivity of sulfonyl fluorides with these residues allows for the covalent targeting of a wider range of proteins. nih.gov

Studies have shown that while sulfonyl fluorides react with cysteine, the resulting adduct can be unstable. rsc.orgacs.org In contrast, they form stable covalent bonds with tyrosine and lysine. acs.orgrsc.orgacs.org The reactivity towards different amino acids generally follows the order of their nucleophilicity at physiological pH: N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr < N-Ac-Cys. nih.gov The specific residue that is modified often depends on its accessibility and nucleophilicity within the protein's binding pocket. rsc.org For example, sulfonyl fluoride probes have been used to selectively label functional tyrosine residues in the substrate-binding site of glutathione (B108866) transferases (GSTs). researchgate.netnih.gov Similarly, they have been employed to target catalytic lysine residues in kinases and histidine residues in proteins like cereblon. nih.govrsc.org

Amino Acid ResidueReactivity with Sulfonyl FluoridesAdduct StabilityExample Protein Target
TyrosineReactiveStable acs.orgrsc.orgacs.orgGlutathione Transferases (GSTs) researchgate.netnih.gov, DcpS acs.org
SerineReactiveStableSerine Proteases rsc.org, Fatty Acid Amide Hydrolase (FAAH) nih.gov
ThreonineReactiveStable-
LysineReactiveStable acs.orgrsc.orgacs.orgKinases nih.gov, Mcl-1 rsc.org
CysteineReactiveUnstable rsc.orgacs.org-
HistidineReactiveStableCereblon (CRBN) rsc.org

Sulfonyl fluoride conjugates are powerful tools for studying enzyme-inhibitor interactions due to their ability to form irreversible covalent bonds with their target enzymes. This covalent modification effectively "traps" the inhibitor in the active site, allowing for detailed structural and functional studies.

For example, sulfonyl fluoride-based inhibitors have been developed for fatty acid amide hydrolase (FAAH). nih.gov Mass spectrometry analysis confirmed that these compounds act as covalent modifiers of the enzyme. nih.gov Similarly, sulfonyl fluoride probes have been used to study the interactions with serine proteases, where they covalently modify the active site serine residue. rsc.org By creating a stable enzyme-inhibitor complex, researchers can use techniques like X-ray crystallography to gain high-resolution insights into the binding mode of the inhibitor. An example is the crystal structure of a tyrosine kinase (FGFR1) covalently modified by an ATP analog containing a sulfonyl fluoride, which revealed the modification of a catalytic lysine. rsc.orgresearchgate.net These studies are crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Chemoproteomic approaches using sulfonyl fluoride probes have become a key strategy for mapping protein binding sites and identifying new ligandable sites across the proteome. researchgate.netebi.ac.uk These probes, often equipped with a clickable handle, are used to treat cell lysates or live cells. rsc.orgresearchgate.net The covalently modified proteins are then enriched and identified using mass spectrometry-based proteomics.

High-Throughput Screening Library Development for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for biological activity. The development of diverse chemical libraries centered on promising scaffolds is crucial for the success of HTS campaigns. The this compound scaffold is an excellent candidate for library development due to its synthetic tractability and the inherent reactivity of the sulfonyl fluoride group.

The creation of a diverse library of this compound analogs relies on established and adaptable synthetic methodologies. A common strategy involves the late-stage introduction of the sulfonyl fluoride moiety or the diversification of the indoline (B122111) core. The synthesis can be approached in a modular fashion, allowing for the introduction of a wide range of chemical functionalities at various positions on the indoline ring.

Key synthetic routes to sulfonyl fluorides often begin with the corresponding sulfonic acid or sulfonyl chloride. For instance, a substituted indoline can be chlorosulfonated, and the resulting sulfonyl chloride is then converted to the sulfonyl fluoride using a fluoride source like potassium fluoride. Alternatively, a palladium-catalyzed coupling of an aryl bromide or iodide with a sulfur dioxide surrogate can generate a sulfinate, which is then fluorinated.

To build a diverse library, variations can be introduced at several key positions on the 2,3-dihydro-1H-indole scaffold:

N1-position: The nitrogen atom of the indoline ring can be readily alkylated or acylated to introduce a variety of substituents, influencing the compound's solubility, cell permeability, and binding orientation.

C2 and C3 positions: The saturated carbon backbone of the indoline allows for the introduction of stereocenters and diverse functional groups, which can explore the three-dimensional space of a protein's binding pocket.

Aromatic ring (C4, C5, C7): The benzene (B151609) portion of the scaffold can be functionalized with different electron-donating or electron-withdrawing groups to modulate the reactivity of the sulfonyl fluoride and to introduce additional points of interaction with a target protein.

A representative synthetic approach to generate a library of N-acylated this compound analogs is depicted below:

StepDescriptionReactantsReagents and ConditionsProduct
1Chlorosulfonylation2,3-dihydro-1H-indoleChlorosulfonic acid2,3-dihydro-1H-indole-6-sulfonyl chloride
2Fluorination2,3-dihydro-1H-indole-6-sulfonyl chloridePotassium fluoride, phase-transfer catalystThis compound
3N-Acylation Library SynthesisThis compoundDiverse library of carboxylic acidsCoupling agents (e.g., HATU, EDCI), base, solvent (e.g., DMF)

This modular approach enables the high-throughput synthesis of a large number of distinct analogs, which can then be screened for their ability to covalently modify proteins of interest.

Once a library of this compound analogs has been synthesized, the next step is to evaluate their potential as covalent modifiers in proteomic research. Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. This broad reactivity makes them particularly useful for "beyond-cysteine" covalent targeting, expanding the scope of the "ligandable" proteome.

The evaluation process typically involves incubating the library members with a complex biological sample, such as a cell lysate or even live cells. Proteins that are covalently modified by the compounds can then be identified using mass spectrometry-based proteomics. A common workflow involves the use of an alkyne- or azide-functionalized analog of the this compound probe. After the covalent labeling reaction, a reporter tag (e.g., biotin (B1667282) or a fluorophore) can be attached via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The tagged proteins can then be enriched and identified.

For example, a study on the isoindoline-based probe EM364-SF, a structural isomer of the indoline scaffold, demonstrated its ability to covalently engage a histidine residue in the protein cereblon. nih.gov This highlights the potential of such scaffolds to act as specific and potent covalent modifiers. The screening of a diverse library of this compound analogs would likely reveal numerous novel protein-ligand interactions, providing valuable starting points for the development of chemical probes and therapeutic agents.

Contributions to Chemical Proteomics Methodologies

Chemical proteomics aims to understand the function of proteins on a global scale by using small molecule probes to perturb and profile their activity in native biological systems. The this compound scaffold contributes to this field by providing a versatile platform for the design of activity-based probes (ABPs).

ABPs are a class of chemical probes that covalently label active enzymes in a proteome. They typically consist of three components: a reactive group (the "warhead"), a binding group that directs the probe to a specific class of proteins, and a reporter tag for detection and enrichment. The this compound can serve as both the reactive group and a core component of the binding group.

By modifying the substituents on the indoline ring, the selectivity of the probe can be tuned towards specific protein families. For instance, incorporating a phosphate-mimicking group could direct the probe towards phosphatases or kinases. The broad reactivity of the sulfonyl fluoride warhead is advantageous for ABPP, as it can label a variety of active site residues, not just the highly reactive cysteine.

The use of such probes in competitive profiling experiments can also facilitate the discovery of new enzyme inhibitors. In this setup, a biological sample is pre-incubated with a potential inhibitor before treatment with the ABP. A decrease in the labeling of a specific protein by the ABP indicates that the inhibitor binds to that protein. This methodology allows for the unbiased, proteome-wide screening of inhibitor selectivity.

Development of Novel Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is fundamental to many areas of biotechnology and medicine, including the development of antibody-drug conjugates (ADCs) and diagnostic agents. The reactivity of the sulfonyl fluoride group has been harnessed in a powerful click chemistry reaction known as Sulfur(VI) Fluoride Exchange (SuFEx).

SuFEx is a set of near-perfect click reactions that involve the exchange of the fluoride on a sulfur(VI) center with a nucleophile. This reaction is highly efficient, selective, and occurs under mild, biocompatible conditions. A molecule like this compound can serve as a SuFEx hub for bioconjugation.

For example, the indoline scaffold could be pre-functionalized with a targeting moiety, such as a small molecule ligand that binds to a specific protein or a peptide that targets a particular cell type. The sulfonyl fluoride group would then be available to react with a nucleophilic handle on a payload molecule, such as a drug or a fluorescent dye. This strategy allows for the modular and efficient construction of complex bioconjugates.

The development of SuFEx chemistry has expanded the toolbox for bioconjugation, and scaffolds like this compound are poised to play a significant role in this field. Their stability in aqueous media, combined with their tunable reactivity, makes them ideal candidates for developing the next generation of targeted therapeutics and diagnostic tools.

Role As a Versatile Synthetic Building Block and Precursor for Materials Science

Utilization in Modular Chemical Synthesis

The concept of modular synthesis, or "click chemistry," aims to build complex molecules from simple, reactive building blocks in a reliable and high-yielding manner. nih.gov 2,3-dihydro-1H-indole-6-sulfonyl fluoride (B91410) is an exemplary building block within the SuFEx paradigm, where the sulfonyl fluoride (-SO2F) group acts as a highly efficient "clickable" handle.

The indoline (B122111) scaffold is a privileged heterocyclic structure found in numerous biologically active compounds. nih.gov By equipping this core with a sulfonyl fluoride group, chemists can readily link it to other molecular fragments, including other heterocyclic systems. The SuFEx reaction allows for the formation of robust sulfonamide or sulfonate ester linkages by reacting the sulfonyl fluoride with amines or phenols (often as their silyl (B83357) ether derivatives), respectively. ccspublishing.org.cnrsc.org This modular approach facilitates the synthesis of complex, multi-heterocyclic architectures where the indoline unit is covalently connected to other rings, a strategy employed in the development of novel chemical entities.

The sulfonyl fluoride group is an ideal hub for introducing molecular diversity. researchgate.net Starting with the 2,3-dihydro-1H-indole-6-sulfonyl fluoride core, a wide array of functional groups can be introduced through the SuFEx reaction. The -SO2F group demonstrates chemoselective reactivity, exclusively forming sulfonylation products without engaging in unwanted side reactions. This allows for the precise and predictable attachment of different functionalities, leading to the creation of multi-functionalized molecules where the indoline scaffold provides a central framework. The reaction's tolerance for various functional groups means that complex substituents can be installed in a single step, streamlining synthetic pathways. nih.gov

Reaction TypeNucleophileResulting LinkageCatalyst/Conditions
Sulfonamide Formation Primary/Secondary AminesR-SO₂-NR'R''Base (e.g., DBU), Lewis Acid
Sulfonate Ester Formation Phenols, Alcohols (as silyl ethers)R-SO₂-OR'Base (e.g., DBU, BEMP), Bifluoride Salts
Michael-type Addition Various Nucleophiles (on unsaturated sulfonyl fluorides)VariesRoom Temperature

Integration into High-Value Chemical Intermediates

A high-value chemical intermediate is a compound that serves as a crucial precursor in the synthesis of more complex, often commercially important, molecules. This compound fits this description perfectly. The indoline core is a common motif in medicinal chemistry, and the introduction of a SuFEx-able handle transforms it into a powerful platform for drug discovery and chemical biology. ccspublishing.org.cnrsc.org

This intermediate allows for the late-stage functionalization of complex molecules, a highly desirable strategy in pharmaceutical development. Instead of building a complex molecule from scratch, chemists can take an advanced intermediate containing the indoline-6-sulfonyl fluoride moiety and diversify it by reacting the -SO2F group. This approach enables the rapid generation of a library of related compounds (analogues) for structure-activity relationship (SAR) studies. The stability of the sulfonyl fluoride group ensures it can survive multiple synthetic steps before its intended "click" reaction. ccspublishing.org.cn

Contributions to Polymer and Advanced Materials Chemistry

The robustness and efficiency of the SuFEx reaction have made it a valuable tool in materials science, particularly for the synthesis of novel polymers and the modification of material surfaces. rsc.orgnih.gov

SuFEx click chemistry has been successfully applied to step-growth polymerization to create polysulfates and polysulfonates, which are polymers containing -O-SO₂-O- or -C-SO₂-C- linkages in their backbones. nih.gov These materials are noted for their exceptional mechanical properties and high stability, making them attractive as engineering polymers. nih.gov

This polymerization typically involves the reaction of a monomer containing two sulfonyl fluoride groups (an A-A monomer) with a monomer containing two silyl ether groups (a B-B monomer). The reaction is often catalyzed by bifluoride salts, which are highly active and allow the polymerization to proceed with low catalyst loading. nih.gov A bifunctional derivative of 2,3-dihydro-1H-indole could be incorporated into such polymers, imparting the specific chemical and physical properties of the indoline ring to the final material.

Monomer TypeExample MonomerCatalystResulting Polymer
Bis(sulfonyl fluoride) 1,3-Benzenedisulfonyl fluorideTetrabutylammonium bifluoride (TBAHF₂)Polysulfonate
Bis(fluorosulfate) 4,4'-Biphenol bis(fluorosulfate)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Polysulfate
Bis(silyl ether) 4,4'-Bis(tert-butyldimethylsilyloxy)biphenyl2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)Polysulfate or Polysulfonate

Beyond creating new polymers, the sulfonyl fluoride group is an excellent tool for post-polymerization modification (PPM). rsc.orgnih.gov In this approach, monomers bearing a sulfonyl fluoride handle, such as a derivative of this compound, are first incorporated into a polymer chain. The resulting polymer is decorated with pendant -SO2F groups that are stable during the initial polymerization but remain available for subsequent reactions. rsc.org

These reactive sites can be used to graft other molecules onto the polymer backbone or surface, thereby altering the material's properties. For instance, a polymer surface containing these groups can be treated with molecules bearing amine or silyl ether functionalities to covalently attach them. researchgate.netnih.gov This technique is used to control surface properties such as hydrophobicity, biocompatibility, or to attach specific probes and sensors to a material. researchgate.netpdx.edu

Development of Functional Monomers

The strategic incorporation of the this compound moiety into monomeric units presents a compelling avenue for the synthesis of advanced functional polymers. This versatility stems from the unique chemical reactivity of the sulfonyl fluoride group and the inherent properties of the indoline scaffold. The sulfonyl fluoride functional group is a key player in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of reactions known for their high efficiency and reliability in forming robust chemical linkages. researchgate.net This makes this compound a prime candidate for the development of novel monomers that can be polymerized through various mechanisms to yield materials with tailored properties.

The indoline ring system itself can be functionalized at the nitrogen atom, allowing for the introduction of polymerizable groups. For instance, acylation or alkylation of the indoline nitrogen can introduce vinyl, acrylate (B77674), or other unsaturated functionalities susceptible to polymerization. This dual functionalization potential—derivatization of the indoline nitrogen and the reactivity of the sulfonyl fluoride group—enables the design of a diverse range of monomers.

One potential approach to creating functional monomers from this compound involves its reaction with molecules containing a polymerizable group and a nucleophilic handle that can react with the sulfonyl fluoride. For example, reaction with a hydroxyalkyl acrylate could yield a monomer with both a polymerizable acrylate group and a pendant indoline-6-sulfonate moiety.

Moreover, recent advancements have demonstrated that sulfonyl fluorides can be converted into S(VI) radicals, which can then participate in alkene ligation reactions. nih.gov This opens up the possibility of using this compound in radical-mediated polymerization processes to create functional polymers and dyes. nih.gov

The resulting polymers, bearing the indoline-6-sulfonamide (B1419461) or sulfonate linkage, could exhibit unique optical, electronic, or biological properties imparted by the indole-related structure. While specific examples of polymerization using this compound as a monomer are not extensively documented in the current literature, the principles of SuFEx chemistry and polymer synthesis provide a clear roadmap for its potential applications in this field. researchgate.net

Table 1: Potential Polymerization Strategies for this compound-derived Monomers

Polymerization MethodMonomer Design PrincipleResulting Polymer StructurePotential Applications
SuFEx Step-Growth Polymerization Bifunctional monomers with sulfonyl fluoride and a complementary reactive group (e.g., silyl ether).Polysulfonates or polysulfamides with indoline moieties in the backbone.High-performance engineering plastics, membranes.
Chain-Growth Polymerization Introduction of a polymerizable group (e.g., vinyl, acrylate) onto the indoline nitrogen.Polymers with pendant indoline-6-sulfonyl fluoride groups.Functional coatings, responsive materials.
Post-Polymerization Modification Polymerization of a monomer containing a precursor to the sulfonyl fluoride, followed by conversion to the sulfonyl fluoride.Polymers with precisely placed indoline-6-sulfonyl fluoride functionalities.Materials for bioconjugation, sensors.
Radical-Mediated Polymerization Conversion of the sulfonyl fluoride to an S(VI) radical for reaction with alkenes.Vinyl sulfone polymers with indoline substituents.Specialty polymers, functional dyes. nih.gov

Applications in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of this compound and its derivatives. The distinct structural and electronic features of this compound—namely the hydrogen-bond donating ability of the indoline N-H group, the potential for π-π stacking interactions involving the aromatic ring, and the strong electrophilicity of the sulfonyl fluoride group—make it an intriguing building block for the construction of complex, self-assembling systems.

While direct studies on the supramolecular chemistry of this compound are limited, the behavior of related indole (B1671886) and sulfonamide-containing molecules provides significant insights into its potential. Indole-based structures are well-known to participate in molecular self-assembly through hydrogen bonding and aromatic interactions. amanote.com

Derivatives of this compound, particularly the corresponding sulfonamides formed by the reaction of the sulfonyl fluoride with primary or secondary amines, are expected to be potent hydrogen bond donors and acceptors. This capability for directional hydrogen bonding is a cornerstone of supramolecular assembly, enabling the formation of well-ordered structures such as tapes, sheets, and three-dimensional networks.

Furthermore, the sulfonamide linkage can act as a coordination site for metal ions, opening up the possibility of creating metallo-supramolecular architectures. The indoline moiety can also be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create receptors capable of recognizing and binding specific guest molecules.

A study on the host-guest chemistry of sulfonamide antibiotics with high silica (B1680970) zeolite Y demonstrated that sulfonamides can be encapsulated within the pores of a host material through a combination of hydrogen bonds and van der Waals interactions. nih.gov This suggests that indoline-6-sulfonamide derivatives could be employed in similar host-guest systems for applications in areas such as drug delivery or separations.

Table 2: Potential Supramolecular Interactions and Applications of this compound Derivatives

Supramolecular InteractionMolecular Moiety InvolvedPotential Application
Hydrogen Bonding Indoline N-H, Sulfonamide N-H and S=O groupsFormation of gels, liquid crystals, and other soft materials.
π-π Stacking Aromatic ring of the indoline systemConstruction of organic electronic materials, sensors.
Host-Guest Interactions Encapsulation of the molecule within a larger host (e.g., cyclodextrin, zeolite).Drug delivery, molecular recognition, catalysis. nih.gov
Metal Coordination Sulfonamide group as a ligand for metal ions.Formation of coordination polymers and metal-organic frameworks (MOFs).
Self-Assembly Combination of hydrogen bonding and π-π stacking.Development of self-healing materials, molecular switches. amanote.com

Advanced Characterization and Computational Studies of 2,3 Dihydro 1h Indole 6 Sulfonyl Fluoride

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to confirming the molecular structure of 2,3-dihydro-1H-indole-6-sulfonyl fluoride (B91410) and assessing its purity. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would provide an unambiguous structural assignment.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The indoline (B122111) ring protons at C2 and C3 would likely appear as triplets, integrating to two protons each, in the aliphatic region (approx. 3.0-3.6 ppm). The aromatic protons on the benzene (B151609) ring would present a more complex pattern in the downfield region (approx. 7.0-7.8 ppm). The proton on the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct carbon signals. The two aliphatic carbons (C2 and C3) of the indoline ring are expected in the upfield region (approx. 28-50 ppm). The six aromatic carbons would appear in the downfield region (approx. 110-155 ppm), with the carbon directly attached to the sulfonyl fluoride group (C6) being significantly influenced by its strong electron-withdrawing nature.

¹⁹F NMR: The fluorine-19 NMR spectrum is a key indicator for the presence of the sulfonyl fluoride group. It is expected to show a single sharp resonance. Based on data for various aryl sulfonyl fluorides, this signal would likely appear in the range of +20 to +70 ppm (relative to CFCl₃). fluorine1.ru

2D-NMR Techniques: To confirm the assignments from 1D spectra, a suite of 2D-NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the aliphatic protons (H2-H3) and the coupling patterns among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons and confirming the position of the sulfonyl fluoride group at C6 by observing correlations from aromatic protons to the carbons of the sulfonyl-substituted ring.

Table 1: Predicted NMR Data for 2,3-Dihydro-1H-indole-6-sulfonyl Fluoride
TechniqueAssignmentPredicted Chemical Shift (ppm)Expected MultiplicityNotes
¹H NMRH2/H3~3.0 - 3.6TripletAliphatic protons of the indoline ring.
N-HVariableBroad SingletSolvent and concentration dependent.
H4, H5, H7~7.0 - 7.8Doublet, Doublet of DoubletsAromatic protons with distinct coupling patterns.
2D-NMR (COSY, HSQC, HMBC) would be used for definitive assignment. scribd.com
¹³C NMRC2, C3~28 - 50-Aliphatic carbons.
C3a, C4, C5, C6, C7, C7a~110 - 155-Aromatic carbons. C6 would be significantly deshielded.
Assignments confirmed via HSQC and HMBC.
¹⁹F NMRSO₂F +20 to +70SingletCharacteristic shift for aryl sulfonyl fluorides. fluorine1.ru

Vibrational spectroscopy provides direct evidence for the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A medium, sharp peak around 3350-3450 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the indoline ring. Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The most diagnostic peaks would be those from the sulfonyl fluoride group: strong, asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1370 cm⁻¹ and 1185 cm⁻¹, respectively. A strong band corresponding to the S-F stretch would be expected in the 810-850 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The symmetric S=O stretch is typically Raman active and would provide confirmatory evidence for the sulfonyl fluoride moiety.

Table 2: Predicted Vibrational Spectroscopy Data
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H (Indoline)Stretching3350 - 3450Medium, Sharp
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 2960Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
S=O (Sulfonyl)Asymmetric Stretching~1370Strong
Symmetric Stretching~1185Strong
S-FStretching810 - 850Strong

Mass spectrometry would be used to confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming the elemental composition of C₈H₈FNO₂S.

Fragmentation Analysis: Under electron ionization (EI) or tandem MS (MS/MS) conditions, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of a fluorine radical (·F) from the molecular ion.

Loss of the entire sulfonyl fluoride group (·SO₂F).

Cleavage resulting in the formation of a stable indolinium cation.

Retro-Diels-Alder cleavage of the five-membered ring, a known pathway for some indole (B1671886) derivatives.

Analysis of these fragment ions would allow for the reconstruction of the molecular structure, confirming the connectivity of the indoline core and the sulfonyl fluoride substituent.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction would be the definitive method for determining the solid-state structure of this compound. The analysis would reveal precise intramolecular details, such as the planarity of the benzene ring and the puckering of the dihydro-pyrrole ring.

The sulfonyl fluoride moiety is recognized as a privileged "warhead" in chemical biology for its ability to form stable, covalent bonds with nucleophilic amino acid residues (such as tyrosine, serine, lysine (B10760008), and histidine) within protein binding sites. This reactivity makes this compound an excellent candidate for fragment-based ligand discovery and structural biology studies.

In such an experiment, the compound would be screened against a target protein. If binding and covalent modification occur, the resulting protein-ligand complex can be crystallized. X-ray diffraction analysis of this co-crystal would provide an atomic-level snapshot of how the indoline portion of the molecule orients within the binding pocket and identifies the specific residue that has been covalently modified by the sulfonyl group. This information is invaluable for understanding protein function and for the structure-guided design of more potent and selective inhibitors.

Advanced Chromatography and Separation Techniques (e.g., HPLC, GC)

The separation and purification of this compound and its analogues are critical for their study and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analysis of such compounds. While specific methods for this compound are not extensively documented, methods for related indole and indoline derivatives can be adapted.

For HPLC analysis of indoline compounds, a reverse-phase approach is often effective. A method for indoline analysis was developed using a C18 column with an isocratic mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.it The UV detection of indole derivatives is typically performed at 280 nm. cetjournal.itmdpi.com For sulfonyl fluorides, derivatization can be employed to enhance UV absorbance, allowing for sensitive detection. nih.gov

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of indole derivatives, particularly for volatile or semi-volatile compounds. mdpi.comnih.gov Acidic indole auxins, for example, have been successfully analyzed by GC after esterification. nih.gov

Table 1: Representative HPLC and GC Conditions for Analysis of Indoline and Indole Derivatives

ParameterHPLC for Indoline cetjournal.itHPLC for Indole Compounds mdpi.comGC for Acidic Indole Auxins nih.gov
Column Waters PAH C18, 5 µm, 4.6 mm × 250 mmReverse phase C18Not specified
Mobile Phase/Carrier Gas Isocratic: Methanol and 0.1% TFAGradient: Methanol and 0.1% formic acid in waterNot specified
Detection UV/Vis at 280 nmPhotodiode Array (PDA) at 280 nmNot specified
Flow Rate Not specified1.0 mL/minNot specified
Run Time ~7 minutes for indoline peak~35 minutesNot specified
Sample Preparation Dissolved in methanolSolid-Phase Extraction (SPE)Esterification

This table presents data from studies on related indoline and indole compounds and serves as a guide for developing methods for this compound.

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the structural, electronic, and interactive properties of molecules like this compound, guiding experimental design and interpretation.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For indoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31g(d), have been employed to study ground-state geometries, electronic structures, and absorption spectra. Such studies can elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding electron transfer processes. DFT has also been used to rationalize the mechanisms of reactions involving indoline scaffolds. acs.org In the context of sulfonyl hydrazides, DFT analysis has been performed to assess binding affinities. researchgate.net

Table 2: Representative DFT Calculation Parameters for Indoline Derivatives

ParameterDFT Study of Indoline Dyes DFT Study of Indoline Cycloadditions acs.org
Method Density Functional Theory (DFT)Density Functional Theory (DFT)
Functional B3LYPNot specified
Basis Set 6-31g(d)Not specified
Properties Calculated Ground-state geometries, electronic structures, absorption spectra, HOMO-LUMO energiesReaction mechanisms

This table is based on computational studies of related indoline compounds.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as proteins. For instance, MD simulations have been used to confirm the strong interaction between indoline derivatives and target proteins, showing less deviation in Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) for the complex. nih.gov MD simulations are also valuable in understanding the stability of ligand-protein complexes. nih.govmdpi.com These simulations can help in assessing the potential of a compound to act as a drug by modeling its behavior in a biological environment. mdpi.com

The indoline scaffold is considered a "privileged scaffold" in drug discovery due to its presence in many biologically active compounds. u-tokyo.ac.jp In silico screening and the generation of virtual libraries are key strategies in modern drug discovery to explore the chemical space around such scaffolds.

In silico screening involves computationally evaluating large libraries of compounds for their potential to bind to a biological target. nih.govnih.gov This approach has been used for indole-based compounds to identify potential nematicides. researchgate.net Virtual libraries of compounds based on a common scaffold, such as indoline, can be generated and screened to identify promising drug candidates. nih.govresearchgate.net This allows for the rapid exploration of a vast number of derivatives to find those with optimal properties. The design of such libraries can be guided by known chemical reactions to ensure the synthetic feasibility of the proposed molecules. nih.gov

Future Perspectives and Emerging Research Directions

Expansion of SuFEx Reactivity in Novel Transformations

The sulfonyl fluoride (B91410) moiety is renowned for its stability and latent reactivity, which can be unleashed under specific conditions to form robust linkages with a variety of nucleophiles. nih.govsigmaaldrich.com This reactivity forms the basis of SuFEx click chemistry, a powerful tool for molecular assembly. sigmaaldrich.comacs.org For 2,3-dihydro-1H-indole-6-sulfonyl fluoride, the future lies in expanding its SuFEx reactivity beyond established transformations.

Current research focuses on using sulfonyl fluorides to connect with silyl (B83357) ethers and amines. researchgate.net Future work will likely explore novel reaction partners and transformations. For instance, the development of methods for carbon-sulfur bond formation using carbon nucleophiles would significantly broaden the synthetic utility of the indole (B1671886) sulfonyl fluoride. This could lead to the creation of novel indoline-based sulfones with unique electronic and steric properties. Furthermore, leveraging the indole nitrogen or aromatic core in intramolecular SuFEx reactions could provide rapid access to complex, fused heterocyclic systems that are of significant interest in medicinal chemistry. The concept of "Diversity Oriented Clicking" (DOC), which uses sequential click reactions to rapidly generate structural diversity from a central hub, could be applied to the indoline (B122111) scaffold to create extensive libraries of novel compounds for screening purposes. nih.gov

Development of Catalytic Systems for Enhanced Selectivity and Efficiency

While SuFEx reactions are highly efficient, the development of advanced catalytic systems is crucial for enhancing their selectivity, broadening their scope, and improving their efficiency, particularly with challenging substrates. nih.govnih.gov Early SuFEx reactions often required strong bases, but recent progress has focused on milder and more sophisticated catalytic approaches. nih.govnih.gov

Future research will likely focus on designing catalysts that can activate the S-F bond of this compound with greater precision. This includes the development of organocatalysts that can operate under neutral or near-neutral conditions, which is critical for applications involving sensitive biological molecules. For example, N-heterocyclic carbenes (NHCs) and specific amine-based catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have shown promise in activating sulfonyl fluorides for reactions with a wider range of nucleophiles, including sterically hindered amines. nih.govresearchgate.netnih.gov The development of chiral catalysts could enable enantioselective SuFEx reactions, providing a direct route to chiral sulfonamides and sulfonate esters derived from the indoline core.

Catalyst TypeExample(s)Potential Application for Indole Sulfonyl Fluoride
Organosuperbases DBU, BEMPActivation for reactions with challenging or weakly nucleophilic substrates. nih.gov
Nucleophilic Catalysts 1-hydroxybenzotriazole (HOBt)Catalytic amidation under mild conditions, suitable for complex molecule synthesis. nih.govnih.gov
N-Heterocyclic Carbenes (NHCs) -Silicon-free catalysis for the synthesis of sulfonate esters and sulfonamides. researchgate.net
Metal-Based Catalysts Copper, PalladiumCatalytic radical approaches for the synthesis of sulfonyl fluorides and potential cross-coupling reactions. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The complexity of chemical reactions, with their multidimensional interplay of substrates, reagents, catalysts, and conditions, presents a significant challenge for traditional optimization methods. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this intricate reaction space. ucla.edu By training algorithms on large datasets from high-throughput experimentation, ML models can predict reaction outcomes, such as yield, and identify optimal conditions for new substrates without the need for exhaustive screening. ucla.eduacs.orgacs.org

For this compound, ML algorithms could be employed to predict its reactivity with a vast array of untested nucleophiles and under diverse catalytic systems. nih.gov This would accelerate the discovery of novel transformations and applications. Forward-prediction models could anticipate potential side products, aiding in the design of cleaner and more efficient synthetic routes. acs.org Furthermore, AI could be used in a retrosynthetic manner to design optimal synthetic pathways to complex molecules where the indoline sulfonyl fluoride is a key building block. This data-driven approach allows chemists to evaluate the feasibility of a transformation and select high-yielding conditions a priori, saving significant time and resources. ucla.edu

Exploration of Compound's Utility in Bioimaging and Diagnostics (excluding clinical applications)

The unique properties of the sulfonyl fluoride group make it an attractive functional handle for applications in chemical biology, including bioimaging and diagnostics. Its stability under physiological conditions, combined with its ability to covalently label specific amino acid residues (such as tyrosine, lysine (B10760008), and histidine) in proteins, makes it a valuable tool for developing chemical probes. acs.orgacs.org

A significant area of future research is the development of this compound derivatives for use as probes in fundamental biological research. The indole scaffold is a common feature in molecules that interact with biological systems, and attaching a sulfonyl fluoride allows for the creation of activity-based probes to identify and study the function of specific proteins. Another key direction is the use of SuFEx chemistry for ¹⁸F radiolabeling. The fluoride-for-fluoride exchange on a sulfonyl fluoride is a low-barrier process, making it suitable for the late-stage introduction of the positron-emitting isotope ¹⁸F. nih.govccspublishing.org.cn This would enable the synthesis of ¹⁸F-labeled indoline-based radiotracers for use in preclinical positron emission tomography (PET) imaging studies to visualize and quantify biological processes in vivo.

Synergistic Combinations with Other Chemical Technologies

The true potential of a chemical tool is often realized when it is combined with other powerful technologies. The orthogonality of SuFEx chemistry—its ability to proceed without interfering with other common functional groups and reactions—makes it an ideal candidate for integration with other chemical methodologies. ccspublishing.org.cn

Future research will undoubtedly explore the synergistic combination of SuFEx reactions involving this compound with other "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the modular, sequential, or simultaneous assembly of highly complex molecular architectures. For instance, a molecule could be designed with both an indole sulfonyl fluoride and an alkyne group, allowing for orthogonal derivatization at two different sites. This approach is central to the development of multifunctional materials and complex biological probes. Furthermore, integrating SuFEx with technologies like flow chemistry could enable the automated, continuous, and scalable synthesis of indoline-based compound libraries.

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly guiding synthetic methodology development, emphasizing the need for safe, efficient, and environmentally benign processes. sciencedaily.comeurekalert.org The synthesis of sulfonyl fluorides has traditionally relied on harsh or hazardous reagents. eurekalert.org However, recent innovations are providing greener alternatives.

A key future direction for this compound is the development and adoption of sustainable synthetic routes. This includes methods that avoid toxic reagents like SO₂F₂ gas and instead use stable, solid fluorine sources like potassium fluoride (KF). sciencedaily.comacs.org Recent breakthroughs have demonstrated the synthesis of sulfonyl fluorides from readily available thiols and disulfides using green oxidants, producing only non-toxic salts as byproducts. sciencedaily.comeurekalert.org Electrochemical methods, which use electricity to drive oxidative coupling, represent another promising green approach, as they eliminate the need for chemical oxidants altogether. acs.orgmdpi.com Applying these methods to the synthesis of the target indole sulfonyl fluoride would reduce its environmental impact and align its production with the principles of sustainable development. eurekalert.org

Synthesis MethodStarting Material(s)Key Advantages
Traditional Halogen Exchange Sulfonyl Chlorides, KHF₂Established method, but KHF₂ is corrosive. ccspublishing.org.cnacs.org
Oxidative Chlorination/Fluorination Thiols, NaOCl, KFAvoids chlorine gas; uses readily available reagents. ccspublishing.org.cn
Electrochemical Oxidation Thiols/Disulfides, KFGreen chemistry approach; no external oxidants required. acs.orgmdpi.com
Modern Green Chemistry Thiols/Disulfides, SHC5®, KFSafe, low-cost, scalable; produces only non-toxic salt byproducts. sciencedaily.comeurekalert.org
From Sulfonamides Primary Sulfonamides, Pyry-BF₄, MgCl₂, KFMild conditions, high chemoselectivity, suitable for late-stage functionalization. researchgate.net

Q & A

Q. What are the key synthetic routes for 2,3-dihydro-1H-indole-6-sulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with a dihydroindole precursor. Sulfonation is achieved using chlorosulfonic acid, followed by fluorination with agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Critical steps include:
  • Refluxing in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen to prevent hydrolysis .
  • Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate intermediates.
  • Structural confirmation using 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .
    Optimization involves controlling temperature (-20°C to 0°C during fluorination) and stoichiometric ratios to minimize side reactions.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement and OLEX2 for structure solution/visualization . Key metrics include R-factor (<5%) and electron density maps for the sulfonyl fluoride moiety.
  • Spectroscopy : 19F^{19}\text{F} NMR (δ ~50-60 ppm for sulfonyl fluoride) and IR (S=O stretches at 1350-1370 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Hydrolysis risk : Store at -20°C in anhydrous solvents (e.g., DMSO-d6_6 or acetonitrile) to prevent reaction with moisture.
  • Light sensitivity : Use amber vials to avoid photodegradation of the indole core.
  • Long-term stability : Monitor via periodic NMR to detect decomposition (e.g., loss of 19F^{19}\text{F} signal) .

Advanced Research Questions

Q. How can the reactivity of this compound with biological nucleophiles be systematically studied?

  • Methodological Answer :
  • Kinetic assays : Use HPLC or LC-MS to track adduct formation with cysteine/thiol-containing proteins (e.g., bovine serum albumin) under physiological pH (7.4) .
  • Competition experiments : Compare reactivity with other sulfonyl fluorides (e.g., aryl vs. alkyl) to determine electrophilicity trends.
  • Computational modeling : Employ DFT calculations (Gaussian 09) to analyze transition states and activation barriers for nucleophilic attack .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Disorder modeling : Apply PART/SUMP restraints for flexible sulfonyl groups.
  • Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry .

Q. How can this compound be utilized in activity-based protein profiling (ABPP) studies?

  • Methodological Answer :
  • Probe design : Conjugate to a reporter tag (e.g., biotin-azide) via click chemistry for pull-down assays .
  • Gel-based profiling : Incubate with cell lysates, perform SDS-PAGE, and visualize via streptavidin-HRP.
  • Competitive ABPP : Pre-treat lysates with inhibitors to assess target specificity .

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